(E)-(2-Cyclopropylvinyl)boronic acid

描述

(E)-(2-Cyclopropylvinyl)boronic acid is a boronic acid derivative characterized by a cyclopropyl group attached to a vinyl backbone in the E-configuration. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-couplings) and biomedical applications due to their unique reactivity with diols and enzymes . The cyclopropyl and vinyl substituents in this compound may confer distinct electronic and steric properties, influencing its reactivity, stability, and biological activity.

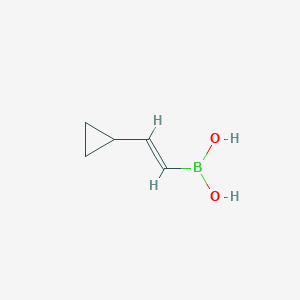

Structure

2D Structure

属性

IUPAC Name |

[(E)-2-cyclopropylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO2/c7-6(8)4-3-5-1-2-5/h3-5,7-8H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOVKAPKXOICSX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717002 | |

| Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903510-64-5 | |

| Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

(E)-(2-Cyclopropylvinyl)boronic acid, like other boronic acids, is known to interact with various biological targets. One of the primary targets of boronic acids is proteins with diol and polyol motifs. Boronic acids can also form bonds with nucleophilic amino acid side chains such as that of serine. These interactions allow boronic acids to modulate the activity of these proteins, influencing various cellular processes.

Mode of Action

The interaction of this compound with its targets primarily involves the formation of cyclic boronate esters with diols. This is a reversible process, allowing the boronic acid to dynamically interact with its targets. The boronic acid moiety can also form a reversible covalent interaction with a serine residue, enhancing the stabilization of the protein.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad reactivity of boronic acids. Boronic acids have been shown to interfere in signalling pathways and inhibit enzymes. The specific pathways affected by this compound would depend on the specific proteins it interacts with in the cell.

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by their interactions with biological molecules. For instance, boronic acid-based proteasome inhibitors like Bortezomib and Ixazomib, which are FDA-approved drugs, can serve as templates for understanding the pharmacokinetics and role of boronic acid ligands. The ADME properties of this compound would be influenced by factors such as its solubility, stability, and interactions with proteins and other biomolecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For instance, if it targets an enzyme, it could inhibit the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in. The specific effects would need to be determined through experimental studies.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids. In addition, the presence of diols or other nucleophiles can influence the formation of boronate esters. Understanding these factors can help in optimizing the use of this compound in different applications.

生化分析

Biochemical Properties

(E)-(2-Cyclopropylvinyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with diols, where this compound forms reversible covalent bonds, making it useful in sensing applications and as a biochemical tool for protein manipulation and modification. Additionally, this compound can interact with Lewis bases such as hydroxide anions and electron-donating groups, behaving as an electrophile. These interactions are essential for its role in enzyme inhibition and interference in signaling pathways.

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For instance, this compound can inhibit certain enzymes, leading to alterations in gene expression and cellular metabolism. Studies have also indicated that this compound can induce cytostatic effects on cancer cells by inhibiting cell proliferation and affecting mitochondrial function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols and interact with Lewis bases. This interaction leads to the formation of boronate esters, which play a crucial role in its biochemical activity. Additionally, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. This inhibition can result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its biochemical activity and long-term effects on cellular function. Additionally, the temporal effects of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of cellular functions. Studies have also identified threshold effects, where the biochemical activity of this compound significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes. Additionally, this compound can be metabolized by certain enzymes, leading to the formation of metabolites that may have distinct biochemical activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, where it can exert its biochemical effects. Additionally, this compound can accumulate in specific tissues, influencing its overall distribution and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is crucial for its role in biochemical reactions and interactions with other biomolecules.

生物活性

(E)-(2-Cyclopropylvinyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their ability to participate in various chemical reactions, particularly in the synthesis of biologically active molecules. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHB

- Molecular Weight : 95.93 g/mol

- Structure : The compound features a cyclopropyl group attached to a vinyl boronic acid moiety, which is crucial for its reactivity and biological activity.

Boronic acids, including this compound, are known to interact with diols and other Lewis bases through reversible covalent bonding. This property is particularly significant in the context of biological systems where they can modulate enzyme activities or act as inhibitors.

- Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases by forming stable complexes with the active site serine residue. This mechanism is relevant for developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

- Cell Signaling Modulation : The ability of boronic acids to interact with biomolecules allows them to influence cell signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and diabetes.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been tested against breast and prostate cancer cells, demonstrating significant inhibition of cell proliferation.

- Antidiabetic Effects : Preliminary studies suggest that this compound may enhance insulin secretion from pancreatic beta cells, indicating potential use in managing type 2 diabetes.

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

相似化合物的比较

Key Observations :

- Vinyl boronic acids (like the target compound) may exhibit distinct geometric isomerism (E vs. Z), affecting binding selectivity and hydrolysis rates .

Reactivity and Binding Affinity

pKa and Binding Constants

Boronic acid reactivity depends on pKa and binding affinity with diols (e.g., alizarin red S, ARS):

Implications for this compound :

Inhibition and Cytotoxicity

Boronic acids exhibit diverse biological effects depending on substituents (Table 3):

Key Findings :

- Bulky aromatic substituents (e.g., phenanthrenyl) enhance cytotoxicity, likely due to improved target binding .

Stability and Hydrolysis

pH-Dependent Hydrolysis

Boronic acids hydrolyze to borate derivatives under specific conditions (Table 4):

准备方法

Preparation via Organolithium Intermediates and Borate Esters

One of the most established synthetic routes to cyclopropylboronic acid derivatives involves the formation of cyclopropyllithium intermediates followed by reaction with borate esters. This method is well-documented in patent CN101863912A and related literature.

Procedure Summary:

Step 1: Formation of Cyclopropyllithium

Cyclopropyl bromide is reacted with butyllithium (n-, sec-, or tert-butyl variants) under low temperatures (-80 to -50 °C) in anhydrous tetrahydrofuran (THF) or diethyl ether to generate cyclopropyllithium.

Step 2: Reaction with Borate Ester

The cyclopropyllithium solution is then added dropwise to a borate ester such as trimethyl borate or triisopropyl borate at similarly low temperatures. The reaction mixture is stirred and gradually warmed to around -20 °C.

Step 3: Acid Workup and Purification

Acidification with 1N hydrochloric acid (pH 3-4) followed by extraction with methyl tert-butyl ether, concentration, and crystallization from isopropyl ether with addition of sherwood oil yields cyclopropylboronic acid.

Key Data from Representative Embodiments:

| Embodiment | Cyclopropyl Bromide (g/mmol) | Butyllithium Type & Volume | Borate Ester Type & Amount | Solvent | Yield (%) | Purity (H-NMR) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 12.1 g (100 mmol) | n-Butyllithium 45 mL (2.0 M) | Triisopropyl borate 18.8 g (100 mmol) | THF | 90 | 98% | 92-94 |

| 2 | 12.1 g (100 mmol) | s-Butyllithium 72 mL (1.4 M) | Trimethyl borate 10.4 g (100 mmol) | THF | 93 | 98% | 92-94 |

| 3 | 12.1 g (100 mmol) | s-Butyllithium 44 mL (1.4 M) | Trimethyl borate 18.8 g (100 mmol) | Diethyl ether | 94 | 98% | 92-94 |

These methods consistently yield high purity (>98%) cyclopropylboronic acid with yields ranging from 90 to 94% and melting points around 92-94 °C, indicating reproducibility and reliability of the approach.

Preparation from Carboxylic Acid Precursors via Organolithium and Boronation

Another innovative approach involves using cyclopropylmethanoic acid or ethylene-acetic acid derivatives as starting materials, which are converted into cyclopropylboronic acid through organolithium intermediates and boronation steps.

Dissolution of cyclopropylmethanoic acid or ethylene-acetic acid in an organic solvent (THF or 2-methyltetrahydrofuran).

Reaction with n-butyllithium and organic bases (e.g., 2,2,6,6-tetramethylpiperidine, diisopropylamine, or hexamethyldisilazane) at low temperatures (-10 to -70 °C).

Subsequent addition of borating agents to form 1-carboxylic acid cyclopropylboric acid intermediates.

Heating the intermediate in polar solvents at 80-150 °C to induce depickling and dehydration with toluene to form a tripolymer.

Hydrolysis of the tripolymer yields cyclopropylboronic acid with melting points of 90-95 °C and purity above 98% by H-NMR.

This method provides an alternative route with high purity and good yields, utilizing readily available carboxylic acid precursors and mild reaction conditions.

Emerging Decarboxylative Borylation Techniques

Recent advances have introduced decarboxylative borylation as a novel synthetic strategy to convert carboxylic acids directly into boronic acids using nickel catalysis.

This method employs abundant and inexpensive carboxylic acids as starting materials.

A single reaction step replaces a carbon atom in the carboxylic acid with a boron atom.

The process uses cheap nickel catalysts and mild conditions.

Demonstrated to be effective in synthesizing diverse boronic acids, potentially including cyclopropylboronic acid derivatives.

Although specific details on (E)-(2-cyclopropylvinyl)boronic acid synthesis via this method are limited, the approach offers a promising, efficient alternative for future applications.

Considerations on Boronic Acid Derivatives and Ester Intermediates

Boronic acids, including this compound, are often handled as boronic esters due to their improved stability and ease of purification.

Boronic esters are formed by reaction with diols, such as pinacol, yielding more stable intermediates.

Transesterification reactions allow conversion between different boronic esters, which can be optimized for stability and reactivity.

The choice of diol and ester type influences the reaction kinetics and thermodynamics, impacting the synthesis and isolation of the target boronic acid.

These insights are crucial for designing synthetic routes and purification protocols for this compound and related compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Organolithium + Borate Ester | Cyclopropyl bromide | Butyllithium (n-, s-), borate ester, THF, -80 to -50 °C | 90-94 | ~98 | Well-established, reproducible |

| Carboxylic Acid Route | Cyclopropylmethanoic acid / ethylene-acetic acid | n-Butyllithium, organic bases, borating agent, -10 to -70 °C, heating to 150 °C | High | >98 | Alternative, uses carboxylic acids |

| Decarboxylative Borylation (Emerging) | Carboxylic acids | Nickel catalyst, mild conditions | TBD | TBD | New, promising for diverse acids |

常见问题

Basic: What are the common synthetic strategies for (E)-(2-Cyclopropylvinyl)boronic acid and related derivatives?

Answer:

The synthesis of this compound derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or functionalization of pre-existing boronic acid scaffolds. Key considerations include:

- Protection of boronic acid groups : Due to their reactivity, boronic acids often require protection (e.g., as trifluoroborate salts) during multi-step syntheses .

- Stereochemical control : The (E)-configuration can be achieved via palladium-catalyzed couplings using stereospecific alkenyl halides or boronates. Automated iterative multicomponent reactions (IMCRs) have also been used to generate structurally diverse boronic acid libraries .

- Post-synthetic modifications : Rhodamine or fluorophore conjugation can enhance solubility or enable tracking in biological systems .

Basic: How are boronic acids like this compound analyzed for purity and structural integrity in pharmaceutical research?

Answer:

Analytical methods include:

- LC-MS/MS in MRM mode : Enables sensitive quantification of boronic acids at sub-ppm levels, critical for detecting genotoxic impurities in drug substances .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and degradation pathways, particularly for flame-retardant applications .

- NMR spectroscopy : Distinguishes boronic acids from esters (e.g., via chemical shifts at ~2.6–2.7 ppm for boroxine linkages) .

Basic: What fundamental interactions govern the binding of this compound to biological targets?

Answer:

Key interactions include:

- Reversible covalent binding : Boronic acids form cyclic esters with 1,2- or 1,3-diols (e.g., saccharides) or interact with nucleophilic residues (e.g., threonine in proteasomes) .

- pH-dependent binding : The pKa of boronic acids decreases upon diol binding, enhancing affinity under physiological conditions .

- Secondary non-specific interactions : Hydrophobic or electrostatic interactions with glycoproteins can reduce selectivity and must be mitigated via buffer optimization .

Advanced: How can researchers optimize the selectivity of this compound-based sensors for specific glycoprotein targets?

Answer:

Strategies include:

- Structural tuning : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances binding to sialic acid residues in hypoxic tumors .

- Dynamic covalent chemistry : Multicomponent assemblies or nanoscale self-assembly improve specificity for oligosaccharide patterns .

- Surface plasmon resonance (SPR) : Directly measures glycoprotein binding kinetics on boronic acid-functionalized surfaces to identify optimal pH and buffer conditions .

Advanced: What experimental approaches resolve contradictions in cytotoxicity data for boronic acid derivatives across different cancer models?

Answer:

To address discrepancies:

- Dose-response profiling : Conduct assays across a wide concentration range (e.g., 0.1–10 µM) to identify non-monotonic effects, as seen in TNBC models .

- Mechanistic validation : Use proteasome inhibition assays (e.g., fluorogenic substrates) to confirm on-target activity independent of cell-line-specific factors .

- Comparative transcriptomics : Identify differential gene expression in resistant vs. sensitive cell lines to pinpoint compensatory pathways .

Advanced: What computational strategies are employed in the rational design of this compound derivatives with enhanced proteasome inhibition?

Answer:

Approaches include:

- Molecular docking : Simulates binding to the 20S proteasome’s β5 subunit, leveraging co-crystal structures of bortezomib .

- QSAR modeling : Correlates substituent effects (e.g., cyclopropyl rigidity) with inhibitory potency using datasets from combinatorial libraries .

- Free-energy perturbation (FEP) : Predicts binding affinity changes upon modifying the vinyl group’s steric bulk .

Advanced: How do structural modifications of the cyclopropylvinyl group affect the thermal stability and flame-retardant potential of boronic acid compounds?

Answer:

Key findings from TGA studies:

- Increased boronic acid density : Multi-boronic acid moieties enhance char formation, reducing flammability .

- Electron-deficient substituents : Improve thermal stability by reducing oxidative degradation rates (e.g., nitro or cyano groups) .

- Aliphatic vs. aromatic backbones : Cyclopropyl groups provide steric hindrance, delaying decomposition compared to phenyl analogs .

Advanced: What methodological considerations are critical when developing boronic acid-containing compounds as apoptosis-inducing agents in glioblastoma models?

Answer:

Critical steps include:

- Tubulin polymerization assays : Confirm direct microtubule disruption, as seen with combretastatin-inspired boronic acids .

- FACScan analysis : Quantifies apoptosis induction (e.g., Annexin V/PI staining) in Jurkat cells to validate mechanism .

- In vivo pharmacokinetics : Monitor blood-brain barrier penetration using radiolabeled analogs, adjusting logP via boronic acid prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。